Einecs 229-202-9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Einecs 229-202-9, also known as disodium metasilicate, is an inorganic compound with the chemical formula Na2SiO3. It is a white, hygroscopic solid that is soluble in water, producing an alkaline solution. Disodium metasilicate is commonly used in various industrial applications due to its properties as a cleaning agent, corrosion inhibitor, and adhesive.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Disodium metasilicate can be synthesized by reacting sodium carbonate (Na2CO3) with silicon dioxide (SiO2) at high temperatures. The reaction typically occurs in a furnace at temperatures around 1400°C:

Na2CO3+SiO2→Na2SiO3+CO2

Industrial Production Methods: In industrial settings, disodium metasilicate is produced by melting sodium carbonate and silicon dioxide in a furnace. The molten mixture is then cooled and solidified to form glassy lumps, which are subsequently ground into a fine powder. This powder is dissolved in water to produce a concentrated solution, which can be further processed to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: Disodium metasilicate undergoes various chemical reactions, including:

Hydrolysis: In water, it hydrolyzes to form silicic acid and sodium hydroxide.

Na2SiO3+H2O→H2SiO3+2NaOH

Neutralization: It reacts with acids to form silica gel and sodium salts.

Na2SiO3+2HCl→SiO2+2NaCl+H2O

Common Reagents and Conditions:

Reagents: Acids (e.g., hydrochloric acid), water.

Conditions: Reactions typically occur at room temperature or under mild heating.

Major Products:

Hydrolysis: Silicic acid and sodium hydroxide.

Neutralization: Silica gel and sodium chloride.

Aplicaciones Científicas De Investigación

Disodium metasilicate has a wide range of applications in scientific research and industry:

Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.

Biology: Employed in the preparation of biological buffers and as a stabilizing agent in enzyme reactions.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of detergents, water treatment, and as a corrosion inhibitor in metal cleaning processes.

Mecanismo De Acción

The mechanism of action of disodium metasilicate involves its ability to hydrolyze in water, producing an alkaline solution. This alkaline environment can disrupt the cell walls of microorganisms, leading to their destruction. Additionally, the compound’s ability to form silica gel upon reaction with acids makes it useful in various industrial applications, such as water treatment and corrosion inhibition.

Comparación Con Compuestos Similares

Disodium metasilicate can be compared with other silicate compounds, such as sodium silicate (Na2SiO3) and sodium orthosilicate (Na4SiO4). While all these compounds share similar chemical properties, disodium metasilicate is unique in its specific applications and reactivity. For example:

Sodium Silicate: Commonly used in the production of adhesives and sealants.

Sodium Orthosilicate: Used as a corrosion inhibitor and in the production of ceramics.

Disodium metasilicate stands out due to its versatility and effectiveness in various industrial and scientific applications.

Propiedades

Número CAS |

6428-00-8 |

|---|---|

Fórmula molecular |

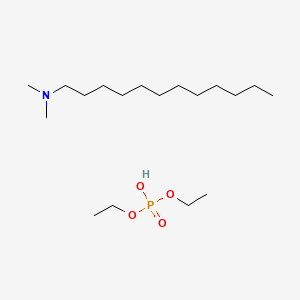

C18H42NO4P |

Peso molecular |

367.5 g/mol |

Nombre IUPAC |

diethyl hydrogen phosphate;N,N-dimethyldodecan-1-amine |

InChI |

InChI=1S/C14H31N.C4H11O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;1-3-7-9(5,6)8-4-2/h4-14H2,1-3H3;3-4H2,1-2H3,(H,5,6) |

Clave InChI |

OPWRMKRLIONGIV-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCN(C)C.CCOP(=O)(O)OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.